

Application Note: Quantitative Analysis of Methiopropamine in Biological Matrices

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Methyl-2-thiophen-2-yl-ethylamine*

Cat. No.: *B1235439*

[Get Quote](#)

Abstract: This document provides a comprehensive guide to the analytical methodologies for the precise and accurate quantification of methiopropamine (MPA) in various biological samples, including blood, urine, and hair. As a novel psychoactive substance (NPS), the detection of MPA presents unique challenges that necessitate robust and validated analytical schemes. This application note details field-proven protocols for sample preparation—including Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and subsequent analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, method validation parameters, and data interpretation are discussed to ensure scientific integrity and trustworthiness for researchers in toxicology, forensic science, and clinical chemistry.

Introduction: The Analytical Challenge of Methiopropamine

Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane, MPA) is a structural analog of methamphetamine, where the phenyl ring is replaced by a thiophene ring. It acts as a stimulant and has emerged as a popular "research chemical," posing significant challenges to public health and law enforcement agencies. For toxicologists and drug development professionals, the ability to accurately quantify MPA and its metabolites in biological matrices is paramount for pharmacokinetic studies, clinical diagnostics, and forensic investigations.

The primary analytical hurdles include the complex nature of biological matrices (blood, urine, hair), the low concentrations often encountered, and the need to differentiate MPA from its positional isomer, 1-(thiophen-3-yl)-2-methylaminopropane[1]. The choice of analytical technique and sample preparation method is therefore critical and must be tailored to the specific matrix, required sensitivity, and available instrumentation.

This guide provides a logical framework, moving from the crucial first step of sample preparation to the final quantitative analysis, ensuring that each protocol is a self-validating system grounded in established analytical principles.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to remove interfering endogenous substances like proteins, lipids, and salts, and to concentrate the analyte of interest, thereby improving analytical sensitivity and protecting the instrumentation[2]. The choice of method depends heavily on the biological matrix and the downstream analytical technique.

Protein Precipitation (PPT)

Protein Precipitation is a rapid and straightforward method primarily used for plasma, serum, and whole blood samples, making it highly suitable for high-throughput screening environments[3].

- Principle of Causality: The mechanism involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample[4][5]. This disrupts the hydration layer around protein molecules, reducing their solubility and causing them to precipitate out of the solution[3]. Acetonitrile is often preferred as it tends to create large, coagulated precipitates that are easily separated by centrifugation or filtration[3].
- Generalized Protocol for PPT (Blood/Plasma):
 - Aliquot 100 μ L of the biological sample (e.g., plasma, whole blood) into a microcentrifuge tube.
 - Add an internal standard (IS) solution (e.g., a deuterated analog of MPA) to correct for variability in extraction and instrument response.

- Add 300 μ L of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).
- Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.
- Centrifuge at $>10,000 \times g$ for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube for analysis, typically by LC-MS/MS[6][7].

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent[8]. It is effective for cleaning up complex matrices like urine.

- Principle of Causality: MPA is a basic compound. By adjusting the pH of the aqueous sample to be alkaline (typically $\text{pH} > 9$), MPA is converted to its non-ionized, free base form. This form is significantly more soluble in non-polar organic solvents (e.g., ethyl acetate, hexane, dichloromethane) than in the aqueous phase, allowing it to be selectively extracted[9].
- Generalized Protocol for LLE (Urine):
 - To 1 mL of urine in a glass tube, add the internal standard.
 - Adjust the sample pH to 9-10 using a suitable base (e.g., ammonium hydroxide).
 - Add 3-5 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
 - Vortex or mechanically shake for 5-10 minutes to facilitate the transfer of MPA into the organic phase.
 - Centrifuge at $2,000\text{-}3,000 \times g$ for 5 minutes to separate the layers.
 - Transfer the upper organic layer to a new tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis[10][11].

Solid-Phase Extraction (SPE)

SPE provides a more thorough and selective cleanup than PPT or LLE and is highly automatable[12]. It is particularly useful for complex matrices or when very low detection limits are required[13].

- Principle of Causality: SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge[14]. For a basic drug like MPA, a mixed-mode cation exchange sorbent is highly effective. The sorbent possesses both non-polar (for reversed-phase retention) and negatively charged (for ion-exchange retention) functional groups[12]. This dual retention mechanism allows for aggressive washing steps to remove neutral and acidic interferences, resulting in a very clean final extract[15][16].
- Generalized Protocol for SPE (Blood/Urine):
 - Condition: Pass 1 mL of methanol followed by 1 mL of deionized water through the mixed-mode SPE cartridge to activate the sorbent.
 - Equilibrate: Pass 1 mL of a buffer (e.g., phosphate buffer, pH 6) to prepare the sorbent for the sample pH.
 - Load: Load the pre-treated sample (e.g., 1 mL of urine or diluted blood) onto the cartridge at a slow, steady rate.
 - Wash:
 - Wash 1: Pass 1 mL of deionized water to remove salts.
 - Wash 2: Pass 1 mL of an acidic buffer (e.g., acetic acid solution) to remove neutral and weakly basic interferences.
 - Wash 3: Pass 1 mL of methanol to remove remaining non-polar interferences.

- Elute: Apply a small volume (e.g., 1 mL) of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the ionic interaction and disrupt the non-polar interaction, eluting the MPA.
- Dry & Reconstitute: Evaporate the eluate and reconstitute in the mobile phase for analysis.

[Click to download full resolution via product page](#)

Analytical Instrumentation and Protocols

The choice of analytical instrument is dictated by the required sensitivity, selectivity, and the nature of the analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying drugs in biological matrices due to its exceptional sensitivity and selectivity^[17]. It allows for the detection of MPA at very low concentrations (sub-ng/mL levels).

- Principle of Causality: The liquid chromatograph separates MPA from other compounds in the extract based on its interaction with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) selects the precursor ion (the charged MPA molecule). This ion is fragmented in the collision cell (Q2), and the second quadrupole (Q3) selects specific product ions. This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte's structure, virtually eliminating matrix interferences^[18].
- Experimental Protocol:
 - Chromatography:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm particle size).

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometry (ESI+):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - MRM Transitions:
 - Methiopropamine: 156.2 > 96.7[19]
 - nor-Methiopropamine (Metabolite): 142.1 > 97.0[19]
 - Optimize collision energy and other source parameters for maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique, often used in forensic toxicology[20]. It offers excellent chromatographic separation and definitive identification based on mass spectra.

- Principle of Causality: The sample extract is injected into a heated port, where MPA is vaporized and carried by an inert gas through a long, thin capillary column. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. As MPA elutes from the column, it enters the mass spectrometer, is ionized (typically by Electron Ionization, EI), and fragmented. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for identification[21]. For quantification, Selected Ion Monitoring (SIM) is used to monitor characteristic ions.
- Experimental Protocol:
 - Derivatization (Optional but Recommended): To improve chromatographic peak shape and thermal stability, the extracted MPA can be derivatized. Acylation with an agent like

heptafluorobutyric anhydride (HFBA) is common[15][16].

- Chromatography:
 - Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
 - Oven Program: Start at 80°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
- Mass Spectrometry (EI):
 - Ion Source Temperature: 230°C.
 - Mode: Full Scan for identification (m/z 40-400) or SIM for quantification.
 - SIM Ions for MPA: Monitor characteristic ions such as m/z 58, 97, and 155.

[Click to download full resolution via product page](#)

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While less sensitive than mass spectrometry-based methods, HPLC-UV is a cost-effective and widely available technique suitable for analyzing samples where MPA concentrations are expected to be higher (e.g., certain forensic cases or analysis of seized materials)[1][22].

- Principle of Causality: The separation principle is identical to that in LC-MS. After eluting from the column, the analyte passes through a flow cell in a UV-Vis spectrophotometer. The thiophene ring in MPA absorbs UV light at a specific wavelength. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of MPA in the flow cell, allowing for quantification[23].
- Experimental Protocol:

- Chromatography:
 - Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
 - Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0) at a ratio of 30:70 (v/v).
 - Flow Rate: 1.0 mL/min.
- UV Detection:
 - Wavelength: Monitor at the UV absorbance maximum for MPA, typically around 232 nm.
 - A Diode Array Detector (DAD) is preferable as it can acquire the full UV spectrum, aiding in peak purity assessment and identification.

Method Validation and Data Interpretation

A developed method is only reliable if it has been thoroughly validated. Validation ensures the method is fit for its intended purpose[24]. Key parameters, based on guidelines from bodies like the German Society of Toxicological and Forensic Chemistry (GTFCh), should be assessed[7].

| Validation Parameter | Description & Rationale | Typical Acceptance Criteria |
|-------------------------------|--|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples to check for interferences at the analyte's retention time[7]. | No significant interfering peaks at the retention time of the analyte or IS. |
| Linearity & Range | The range of concentrations over which the instrument response is directly proportional to the analyte concentration. A calibration curve is generated using matrix-matched standards. | Correlation coefficient (r^2) > 0.99. Calibrators should be within $\pm 15\%$ of their nominal value. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | Typically defined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy[6]. | Signal-to-noise ratio of 10:1; precision <20% CV and accuracy within $\pm 20\%$. |
| Accuracy (Bias) | The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations[25]. | Mean concentration should be within $\pm 15\%$ of the nominal value ($\pm 20\%$ at LOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as intra- | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) should be <15% (<20% at LOQ). |

day (repeatability) and inter-day (intermediate precision) variance[24].

| | | |
|---------------|---|--|
| Matrix Effect | The suppression or enhancement of ionization in LC-MS caused by co-eluting matrix components. Assessed by comparing the response of an analyte in a post-extraction spiked sample to a pure solution. | Ion suppression/enhancement should be consistent and compensated for by the internal standard. |
|---------------|---|--|

| | | |
|-----------|---|---|
| Stability | Evaluates the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term frozen storage)[26][27]. | Analyte concentration should remain within $\pm 15\%$ of the initial concentration. |
|-----------|---|---|

Conclusion

The successful quantification of methiopropamine in biological samples is a multi-step process that demands a careful and systematic approach. The choice of sample preparation technique—PPT for speed, LLE for general cleanup, or SPE for maximum purity—must be logically paired with the analytical instrument. LC-MS/MS remains the definitive method for its unparalleled sensitivity and selectivity, essential for pharmacokinetic studies and most forensic applications. GC-MS offers a robust alternative, while HPLC-UV can serve as a valuable tool in specific contexts. Rigorous method validation is not merely a procedural step but the foundation of trustworthy and defensible results. By understanding the causality behind each protocol, researchers can confidently develop and apply methods to accurately measure methiopropamine, contributing to a greater understanding of this novel psychoactive substance.

References

- (PDF) Methiopropamine: An Analytical Profile - ResearchGate. Available from: [\[Link\]](#)
- Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed. Available from: [\[Link\]](#)
- Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - Wiley Analytical Science. Available from: [\[Link\]](#)
- Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - NIH. Available from: [\[Link\]](#)
- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - NIH. Available from: [\[Link\]](#)
- Methods for Novel Psychoactive Substance Analysis - R Discovery - Researcher.Life. Available from: [\[Link\]](#)
- Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed. Available from: [\[Link\]](#)
- (PDF) Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - ResearchGate. Available from: [\[Link\]](#)
- Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography–tandem mass spectrometry investigation - Sci-Hub. Available from: [\[Link\]](#)
- 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR) - PubMed. Available from: [\[Link\]](#)
- Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography-tandem mass spectrometry investigation - PubMed. Available from: [\[Link\]](#)

- Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application | Request PDF - ResearchGate. Available from: [\[Link\]](#)
- Sample preparation techniques - PubMed. Available from: [\[Link\]](#)
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [\[Link\]](#)
- Methoxpropamine (MXPr) in powder, urine and hair samples: Analytical characterization and metabolite identification of a new threat - PubMed. Available from: [\[Link\]](#)
- Protein Precipitation Method | Phenomenex. Available from: [\[Link\]](#)
- Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application - PubMed. Available from: [\[Link\]](#)
- Methoxpropamine (MXPr) in powder, urine and hair samples: Analytical characterization and metabolite identification of a new threat | Request PDF - ResearchGate. Available from: [\[Link\]](#)
- Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC - NIH. Available from: [\[Link\]](#)
- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - Cherry. Available from: [\[Link\]](#)
- The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed. Available from: [\[Link\]](#)
- Quantitative analysis of drug metabolites in biological samples. Available from: [\[Link\]](#)
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. Available from: [\[Link\]](#)

- Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube. Available from: [\[Link\]](#)
- Drug stability in forensic toxicology - RTI International. Available from: [\[Link\]](#)
- Protein Precipitation Methods for Proteomics - Bio-Synthesis. Available from: [\[Link\]](#)
- Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Available from: [\[Link\]](#)
- Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. Available from: [\[Link\]](#)
- Microparticle-Assisted Precipitation Screening Method for Robust Drug Target Identification. Available from: [\[Link\]](#)
- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - MDPI. Available from: [\[Link\]](#)
- Sarthak Sanap, Int. J. Sci. R. Tech., 2025 2(10), 528-. Available from: [\[Link\]](#)
- Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - NIH. Available from: [\[Link\]](#)
- Methiopropamine (MPA) Critical Review Report - ECDD Repository. Available from: [\[Link\]](#)
- Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography - The Aquila Digital Community. Available from: [\[Link\]](#)
- Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products - MDPI. Available from: [\[Link\]](#)
- Single drop liquid-liquid-liquid microextraction of methamphetamine and amphetamine in urine | Request PDF - ResearchGate. Available from: [\[Link\]](#)
- Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available from: [\[Link\]](#)

- Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID - Bentham Open Archives. Available from: [[Link](#)]
- High-performance liquid chromatography with ultraviolet detection for real-time therapeutic drug monitoring of meropenem in plasma - PubMed. Available from: [[Link](#)]
- advancements in liquid chromatography-mass spectrometry: method development and applications - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [[Link](#)]
- Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed Central. Available from: [[Link](#)]
- Journal of Pharmaceutical Research Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Available from: [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. ijsirt.com [ijsirt.com]
- 3. agilent.com [agilent.com]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. Protein Precipitation Methods for Proteomics [biosyn.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. researchgate.net [researchgate.net]

- 10. [sci-hub.red](#) [[sci-hub.red](#)]
- 11. Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography-tandem mass spectrometry investigation - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 12. [aquila.usm.edu](#) [[aquila.usm.edu](#)]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 14. [m.youtube.com](#) [[m.youtube.com](#)]
- 15. Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 16. [researchgate.net](#) [[researchgate.net](#)]
- 17. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 18. [wjpr.s3.ap-south-1.amazonaws.com](#) [[wjpr.s3.ap-south-1.amazonaws.com](#)]
- 19. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 20. [mdpi.com](#) [[mdpi.com](#)]
- 21. Secure Verification [[cherry.chem.bg.ac.rs](#)]
- 22. [ijsrtjournal.com](#) [[ijsrtjournal.com](#)]
- 23. High-performance liquid chromatography with ultraviolet detection for real-time therapeutic drug monitoring of meropenem in plasma - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 24. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 25. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 26. The stability of four designer drugs: MDPV, mephedrone, BZP and TMPP in three biological matrices under various storage conditions - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 27. [ojp.gov](#) [[ojp.gov](#)]

- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Methiopropamine in Biological Matrices]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235439#analytical-methods-for-quantification-of-methiopropamine-in-biological-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com